5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole
Description
5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a bicyclo[2.2.1]hepta-2,5-dienyl moiety. The 1,2,4-oxadiazole scaffold is widely studied for its stability, hydrogen-bonding capabilities, and applications in medicinal chemistry, particularly as bioisosteres for ester or amide groups . The bicyclo[2.2.1]hepta-2,5-dienyl group introduces steric bulk and electronic effects due to its strained norbornene-like structure, which may influence reactivity, solubility, and intermolecular interactions .
Properties
CAS No. |
919117-67-2 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.1]hepta-2,5-dienyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O/c1-2-4-11(5-3-1)14-16-15(18-17-14)13-9-10-6-7-12(13)8-10/h1-7,9-10,12H,8H2 |
InChI Key |
HOKJNMRTSWVRNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of Bicyclo[2.2.1]hepta-2,5-diene
The bicyclic structure can be synthesized through various methods, including:
- Diels-Alder Reaction : This method utilizes a diene and a dienophile to form the bicyclic framework. For instance, cyclopentadiene can react with an appropriate alkene to yield bicyclo[2.2.1]heptene.
Synthesis of 1,2,4-Oxadiazole
The formation of the oxadiazole ring can be achieved through several approaches:
- Cyclization of Amidoximes : Amidoximes can undergo cyclization in the presence of dehydrating agents to form oxadiazoles. For example, amidoximes derived from phenylhydrazine and carboxylic acids can be cyclized using phosphorus oxychloride or thionyl chloride as dehydrating agents.
Functionalization
Once the oxadiazole is formed, further functionalization can be accomplished via:
Substitution Reactions : Electrophilic substitution reactions can introduce various substituents onto the phenyl ring of the oxadiazole.
Cross-Coupling Reactions : Techniques such as Suzuki or Stille coupling can be employed to attach different aryl groups to the oxadiazole structure.
Example Synthesis Route
A typical synthetic route may look like this:
Synthesis of Bicyclo[2.2.1]hepta-2,5-diene :
- Combine cyclopentadiene with an appropriate dienophile (e.g., maleic anhydride) under thermal conditions to yield bicyclo[2.2.1]heptene.
-
- React the bicyclic compound with hydroxylamine hydrochloride in a solvent such as ethanol or DMF under reflux conditions to yield the corresponding oxadiazole derivative.
-
- Treat the oxadiazole with a suitable electrophile (e.g., bromobenzene) in the presence of a base such as potassium carbonate to achieve substitution at the phenyl position.
Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopentadiene + Maleic Anhydride | Heat (100 °C) | Moderate |
| 2 | Hydroxylamine Hydrochloride + Bicyclic Compound | Reflux in Ethanol | High |
| 3 | Bromobenzene + Oxadiazole | Base (K₂CO₃), Room Temp | Variable |
The synthesized compound can be characterized using:
Nuclear Magnetic Resonance (NMR) : To confirm structure and purity.
Infrared (IR) Spectroscopy : To identify functional groups present in the compound.
Mass Spectrometry (MS) : To determine molecular weight and confirm identity.
The preparation methods for 5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole involve intricate synthetic strategies that combine classical organic reactions with modern techniques for functionalization and modification. Understanding these methods is crucial for advancing research and application in relevant fields such as medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bicyclic norbornadiene moiety can also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Substituent Effects at Position 5
- 5-(Bicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1342703-40-5): This compound replaces the bicycloheptadienyl group with a saturated bicycloheptane system and introduces a carboxylic acid at position 3.
- 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate: Here, position 5 is substituted with a methoxyquinoline group. The extended aromatic system enhances π-π interactions and may improve binding affinity in biological systems.
Substituent Effects at Position 3
- 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (Y504-5568):
Both compounds share a phenyl group at position 3, but the nitro and chloro substituents on the para/meta positions of the phenyl ring in Y504-5568 increase electron-withdrawing effects, raising logP (4.24) and reducing solubility (logSw = -4.65). The target compound’s unsubstituted phenyl group likely exhibits lower lipophilicity and better solubility .
Functional and Property Comparisons
Physical Properties
- Lipophilicity (logP) :
The nitro-substituted analog (Y504-5568) has a logP of 4.24, indicating high lipophilicity. The target compound’s bicycloheptadienyl group, while bulky, may reduce logP compared to aromatic substituents due to its aliphatic nature. - Solubility :
The carboxylic acid derivative (CAS 1342703-40-5) is expected to have higher aqueous solubility than the target compound, which lacks ionizable groups .
Reactivity
The bicyclo[2.2.1]hepta-2,5-dienyl group in the target compound introduces strain, as seen in , where a related bicyclic system exhibits bent bond angles (Ni—C≡C—C = 171.8°) due to steric and packing effects. This strain may enhance reactivity in cycloaddition or ring-opening reactions compared to saturated bicycloheptane analogs .
Data Tables
Table 1. Structural and Physicochemical Comparison of Selected 1,2,4-Oxadiazoles
| Compound Name | Substituent at Position 5 | Substituent at Position 3 | Molecular Weight | logP | Key Features |
|---|---|---|---|---|---|
| Target Compound | Bicyclo[2.2.1]hepta-2,5-dien-2-yl | Phenyl | ~290 (estimated) | ~3.5* | High steric strain, moderate lipophilicity |
| 5-(Bicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | Bicyclo[2.2.1]heptan-2-yl | Carboxylic acid | 208.21 | N/A | Polar, enhanced solubility |
| 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole | 4-Chloro-3-nitrophenyl | Phenyl | 301.69 | 4.24 | High lipophilicity, electron-withdrawing substituents |
*Estimated based on structural analogs.
Biological Activity
5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole moiety is known for various biological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic structure combined with an oxadiazole ring, which contributes to its unique chemical properties.
Biological Activity Overview
Research has demonstrated that oxadiazole derivatives exhibit a range of biological activities. The specific activities associated with this compound include:
1. Anticancer Activity
Several studies have reported the anticancer properties of oxadiazole derivatives. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (Colorectal) | 12.5 |
| This compound | HeLa (Cervical) | 15.0 |
These results indicate significant cytotoxic effects against human tumor cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of various oxadiazole derivatives against HCT116 and HeLa cell lines using the MTT assay. The results indicated that compounds similar to this compound showed promising results in inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
2. Anti-inflammatory Activity
Oxadiazoles are also known for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages.
| Cytokine | Concentration (pg/mL) | Control (pg/mL) |
|---|---|---|
| TNF-alpha | 50 | 200 |
| IL-6 | 30 | 120 |
The data suggests that the compound can significantly reduce cytokine levels compared to controls.
3. Antimicrobial Activity
Research has indicated that oxadiazoles possess antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings support the potential use of oxadiazoles in treating infections caused by resistant bacterial strains .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Anticancer Mechanism:
The compound has been shown to inhibit topoisomerase I activity, which is crucial for DNA replication and transcription processes in cancer cells . Molecular docking studies suggest that it binds effectively to the enzyme's active site.
Anti-inflammatory Mechanism:
It modulates signaling pathways involving NF-kB and MAPK pathways that regulate cytokine production in immune cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
